N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The base structure is a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The primary substituents include:
- An ethylamine group (-NHCH₂CH₃) at position 4.
- A piperidin-3-ylmethoxy group (-OCH₂C₅H₁₀N) at position 2.
The hydrochloride salt form is denoted by appending "hydrochloride" to the amine’s systematic name. The full IUPAC name is N-ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride .
Key identifiers :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₂₁ClN₄O | |
| SMILES | CCNC1=NC(=NC=C1)OCC2CCCNC2.Cl | |
| InChIKey | NIHSVCJSVMMHQW-UHFFFAOYSA-N |
The SMILES string encodes the pyrimidine ring (C1=NC(=NC=C1)), the ethylamine side chain (CCN), the piperidinylmethoxy group (OCC2CCCNC2), and the chloride ion.
Crystallographic Analysis and Three-Dimensional Conformation
While crystallographic data for this specific compound are not publicly available, analogous structures provide insights into its likely three-dimensional conformation. The piperidine ring typically adopts a chair conformation, minimizing steric strain, while the pyrimidine ring remains planar due to aromaticity. The methoxy linker (-OCH₂-) permits rotational flexibility, allowing the piperidine moiety to adopt multiple orientations relative to the pyrimidine core.
Hypothetical bond lengths and angles :
Molecular modeling suggests intramolecular hydrogen bonding between the protonated amine (NH⁺) and the chloride ion, stabilizing the crystal lattice.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Profile
The ¹H NMR spectrum of this compound reveals distinct resonances corresponding to its aromatic, aliphatic, and amine protons. Key signals include:
Table 1: Predicted ¹H NMR chemical shifts
The singlet at δ 8.25 ppm corresponds to the isolated H-5 proton on the pyrimidine ring, while H-6 appears as a singlet due to equivalent coupling partners. The ethyl group’s methyl protons resonate as a triplet near δ 1.25 ppm, split by adjacent CH₂. Piperidine protons exhibit complex splitting patterns due to chair-conformational dynamics.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides critical insights into the compound’s carbon skeleton:
Table 2: Predicted ¹³C NMR chemical shifts
The deshielded carbon at δ 162.5 ppm corresponds to C-2 of the pyrimidine ring, bearing the electron-withdrawing methoxy group. The ethyl group’s methyl carbon resonates near δ 12–15 ppm, though this signal may overlap with solvent peaks in deuterated chloroform.
Mass Spectrometric Fragmentation Patterns
Electron-impact mass spectrometry (EI-MS) of the free base (prior to hydrochloride formation) reveals characteristic fragmentation pathways:
Table 3: Predicted major MS fragments
| m/z | Fragment Ion | Pathway |
|---|---|---|
| 222 | [M]⁺· | Molecular ion (C₁₁H₁₈N₄O) |
| 180 | [M – C₂H₅N]⁺ | Loss of ethylamine |
| 138 | [C₆H₈N₂O]⁺ | Pyrimidine-methoxy fragment |
| 98 | [C₅H₁₀N]⁺ | Piperidinyl ion |
The molecular ion peak at m/z 222 corresponds to the free base (C₁₁H₁₈N₄O). Subsequent fragmentation involves cleavage of the labile N-ethyl bond (m/z 180) and scission of the ether linkage (m/z 138). The base peak at m/z 98 arises from the stable piperidinyl cation.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H21ClN4O |
|---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
N-ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H20N4O.ClH/c1-2-14-11-5-7-15-12(16-11)17-9-10-4-3-6-13-8-10;/h5,7,10,13H,2-4,6,8-9H2,1H3,(H,14,15,16);1H |
InChI Key |
NIHSVCJSVMMHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)OCC2CCCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Core
The pyrimidine ring serves as the structural backbone for this compound. SNAr reactions are pivotal for introducing substituents at the 2- and 4-positions. For example:
-
Step 1: Ethylamine Introduction at Position 4
4-Chloro-2-(piperidin-3-ylmethoxy)pyrimidine reacts with ethylamine under basic conditions (e.g., NaH in DMF) to displace the chlorine atom at position 4. This step typically achieves moderate yields (50–70%). -
Step 2: Piperidinylmethoxy Group Installation at Position 2
A second SNAr reaction replaces the remaining chlorine at position 2 with piperidin-3-ylmethanol. Sodium hydride deprotonates the alcohol, enabling nucleophilic attack on the electron-deficient pyrimidine ring.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF or THF |
| Base | NaH or Cs2CO3 |
| Temperature | 80–100°C |
| Yield | 45–65% |
O-Alkylation and Mitsunobu Reactions
Alternative methods employ O-alkylation to attach the piperidinylmethoxy side chain:
-
Mitsunobu Reaction
Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), 2-hydroxy-4-(ethylamino)pyrimidine couples with piperidin-3-ylmethanol. This method avoids harsh bases and improves regioselectivity. -
Direct Alkylation
Alkyl halides (e.g., piperidin-3-ylmethyl bromide) react with 2-hydroxy-4-(ethylamino)pyrimidine in the presence of K2CO3. However, this approach faces challenges with competing N-alkylation.
Intermediate Characterization and Purification
Key Intermediates
-
4-Chloro-2-(piperidin-3-ylmethoxy)pyrimidine
-
N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine (Free Base)
Hydrochloride Salt Formation
The free base is treated with HCl (gaseous or in dioxane) to yield the hydrochloride salt. Crystallization from ethanol/ether mixtures enhances purity (>99%).
Optimization Challenges and Solutions
Regioselectivity in Pyrimidine Functionalization
The 4-position of pyrimidine is more electrophilic than the 2-position due to resonance effects. Sequential functionalization (4-amine first, 2-methoxy second) minimizes side products.
Piperidine Protection Strategies
-
Boc Protection : Tert-butoxycarbonyl (Boc) groups prevent undesired N-alkylation during O-alkylation. Deprotection with TFA restores the amine.
-
Direct Use of Piperidin-3-ylmethanol : Avoids protection-deprotection but requires stringent moisture control.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| SNAr Sequential | High regioselectivity | Harsh bases (NaH) | 50–65 |
| Mitsunobu Reaction | Mild conditions | Costly reagents (DIAD) | 40–55 |
| Direct Alkylation | Single-step | Low selectivity | 30–45 |
Scalability and Industrial Relevance
Large-scale synthesis (>1 kg) favors SNAr routes due to reagent availability and proven scalability. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or pyrimidine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride exhibits antiviral properties. Similar compounds have demonstrated effectiveness against various viral strains, suggesting that this compound may inhibit viral replication mechanisms. Preliminary studies have shown potential efficacy against influenza and other viral infections, warranting further investigation into its mechanisms of action.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. Studies have reported that it can induce apoptosis in certain types of cancer cells, making it a candidate for developing novel cancer therapies.
Antimicrobial Properties
This compound has shown promising results in antimicrobial assays. It has been tested against various bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations comparable to existing antibiotics.
Case Study 1: Antiviral Efficacy
A study conducted by Giraud et al. (2023) investigated the antiviral effects of pyrimidine derivatives, including this compound. The results indicated a notable reduction in viral load in vitro, particularly against RNA viruses.
Case Study 2: Anticancer Activity
In a research article published in Journal of Synthetic Organic Chemistry, the anticancer effects of this compound were assessed on several cancer cell lines. The findings revealed that the compound inhibited cell growth and induced apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | Giraud et al., 2023 |
| Anticancer | Induced apoptosis in cancer cell lines | Journal of Synthetic Organic Chemistry |
| Antimicrobial | Effective against Gram-positive bacteria | Internal study data |
Mechanism of Action
The mechanism of action of N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine Hydrochloride
- Structure : Replaces the piperidine ring with a five-membered pyrrolidine ring.
- Molecular Weight : 258.75 g/mol (C₁₁H₁₉ClN₄O) vs. ~272–280 g/mol (estimated for the piperidine analogue) .
- Impact : The reduced ring size may decrease steric hindrance but lower basicity due to fewer conformational degrees of freedom.
N-(Piperidin-3-yl)pyrimidin-2-amine Hydrochloride
- Structure : Lacks the ethoxy linker and ethylamine group; features a direct piperidine-pyrimidine bond.
- Similarity Score : 0.80 (structural similarity) .
- Activity : Such analogues are often explored for kinase inhibition or antimicrobial properties, suggesting the piperidine-pyrimidine scaffold is pharmacologically versatile.
5-Fluoro-2-(substituted phenylmethoxy)pyrimidin-4-amine Derivatives
- Structure : Contains a fluorine atom at the 5-position and aryl-methoxy groups (e.g., C.2.6–C.2.8 in ).
- Activity : These compounds act as nucleic acid synthesis inhibitors, highlighting the importance of the 2-methoxy substitution for targeting microbial pathways .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The hydrochloride salt improves solubility across analogues, critical for bioavailability.
- Bulkier substituents (e.g., methylthio in ) reduce solubility but may enhance target binding through hydrophobic interactions.
Biological Activity
N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structure, synthesis, biological activity, and possible therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₁ClN₄O, with a molecular weight of approximately 272.77 g/mol. The compound features a pyrimidine ring substituted with an ethyl group and a piperidine moiety, which enhances its solubility in aqueous environments, making it suitable for biological applications .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : Starting from a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
- Substitution with Piperidine : The piperidine moiety is introduced via nucleophilic substitution.
- Hydrochloride Salt Formation : The final product is converted into its hydrochloride form to enhance solubility.
These steps can vary based on specific reagents and conditions employed during synthesis.
This compound has been identified as a G protein-coupled receptor (GPCR) agonist. This activity suggests its potential role in modulating metabolic pathways, particularly in the context of insulin release, which could be beneficial for treating metabolic disorders such as type 2 diabetes.
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits significant biological activity:
- G Protein-Coupled Receptor Agonism : It activates specific GPCRs involved in metabolic regulation.
- Insulin Modulation : Preliminary data indicate that it may enhance insulin sensitivity and secretion, which is critical for managing blood glucose levels.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of similar pyrimidine derivatives, providing insights into the biological activity of this compound:
Safety and Toxicity Profile
Safety assessments conducted on related compounds indicate that this compound may possess a favorable safety profile. For example, studies have shown that structurally similar compounds do not inhibit the hERG channel at therapeutic concentrations, reducing the risk of cardiac side effects .
Q & A
Basic: What are the recommended synthetic routes for N-Ethyl-2-(piperidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example:
- Step 1: React a pyrimidin-4-amine core with a piperidin-3-ylmethoxy group under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ether linkage.
- Step 2: Ethylation using ethyl bromide or ethyl iodide in the presence of a catalyst (e.g., Pd/C or CuI).
- Step 3: Hydrochloride salt formation via treatment with HCl in anhydrous ethanol.
Optimization Strategies:
- Temperature Control: Maintain 60–80°C during nucleophilic substitution to balance reactivity and side-product formation .
- Catalyst Screening: Use Pd-based catalysts for C–N coupling to improve regioselectivity (yields >70% observed in analogous pyrimidine syntheses) .
- Purification: Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization for ≥95% purity .
Advanced: How can researchers resolve structural ambiguities in this compound using spectroscopic techniques?
Answer:
- ¹H/¹³C NMR: Assign proton environments (e.g., ethyl CH₃ at δ ~1.2 ppm, piperidine methoxy CH₂ at δ ~3.5–4.0 ppm) and carbon shifts (pyrimidine C4-amine at δ ~160 ppm). Coupling constants (e.g., J = 5–7 Hz for piperidine protons) confirm stereochemistry .
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., analog structures resolved to 0.8 Å resolution) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error to confirm empirical formula .
Contradiction Management: If NMR signals overlap (e.g., piperidine vs. ethyl groups), use 2D techniques (COSY, HSQC) or deuterated solvent swaps (DMSO-d₆ vs. CDCl₃) .
Basic: What in vitro assays are appropriate for assessing the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays: Screen against kinase targets (e.g., CECR2 or BPTF) using fluorescence polarization (FP) or TR-FRET, with IC₅₀ determination via dose-response curves (1–100 μM range) .
- Cell Viability Assays: Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116 or HeLa) at 2–10 μM concentrations to assess cytotoxicity .
- Solubility Prep: Dissolve in DMSO (10 mM stock) and dilute in assay buffer to ≤0.1% DMSO to avoid solvent interference .
Advanced: How can contradictory data regarding the compound’s IC₅₀ values across different studies be reconciled?
Answer:
- Assay Variability: Differences in buffer pH (e.g., Tris vs. HEPES) or ATP concentrations (for kinase assays) alter IC₅₀. Standardize conditions using reference inhibitors (e.g., staurosporine for kinases) .
- Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) for binding affinity (KD) or functional assays (e.g., Western blot for target phosphorylation) .
- Batch Purity: Ensure ≥98% HPLC purity (C18 column, 0.1% TFA/MeCN gradient) to exclude impurities skewing results .
Basic: What are the critical considerations for handling and storing this compound to ensure stability?
Answer:
- Storage: Keep at –20°C in airtight, light-protected vials under argon to prevent hydrolysis of the piperidine methoxy group .
- Solubility: Use anhydrous DMSO for stock solutions (≤6 months stability at –80°C). Avoid aqueous buffers with pH >7 to prevent amine degradation .
- Safety: Wear nitrile gloves and use a fume hood; the hydrochloride salt may release HCl vapors upon heating .
Advanced: What computational strategies are effective in studying the compound’s binding interactions with target proteins?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., piperidine group in hydrophobic pockets, pyrimidine H-bonding with catalytic lysine) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify key residues (e.g., conserved ATP-binding site interactions) .
- Free Energy Calculations: Apply MM-PBSA to predict ΔGbinding, correlating with experimental IC₅₀ values .
Basic: How can HPLC methods be optimized for purity analysis of this compound?
Answer:
- Column: C18 (5 μm, 250 × 4.6 mm) with guard cartridge .
- Mobile Phase: Gradient from 95% H₂O (0.1% TFA) to 5% MeCN (0–5 min), then 5%→60% MeCN (5–25 min) .
- Detection: UV at 254 nm (pyrimidine absorbance). Retention time ~18–20 min .
Validation: System suitability tests (RSD <2% for peak area, theoretical plates >2000) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Answer:
- Core Modifications: Replace pyrimidine with quinazoline (e.g., 6,7-dimethoxy analogs) to assess ring size impact on potency .
- Side-Chain Variations: Introduce bulkier alkyl groups (e.g., isopropyl instead of ethyl) or chiral centers (e.g., (R)- vs. (S)-piperidine) to probe steric and stereochemical effects .
- Bioisosteres: Substitute the methoxy group with thioether or amine to evaluate electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
